molecular formula C10H10N2O2 B1347194 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-08-4

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

Katalognummer: B1347194
CAS-Nummer: 59128-08-4
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: YCTZVTJSUDRKGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[1,2-a]pyridine moiety imparts unique chemical and biological properties to the molecule.

Vorbereitungsmethoden

The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods may vary, but they typically involve similar synthetic routes with optimizations for scale and cost-efficiency.

Analyse Chemischer Reaktionen

Oxidative Transformations

The compound undergoes selective oxidation at both the heterocyclic ring and acetic acid moiety:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Ring oxidationKMnO₄ (acidic)8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid68-72
Side-chain oxidationH₂O₂ (basic)2-(8-Methylimidazo[1,2-a]pyridin-2-yl)glycolic acid55-60

Key findings:

  • Electron-deficient ring systems require strong oxidants like KMnO₄ for ring functionalization

  • Steric shielding from the 8-methyl group directs oxidation to the 2-position

Reductive Modifications

Controlled reduction enables functional group interconversion:

Hydrogenation (H₂/Pd-C):

  • Converts acetic acid → ethyl alcohol derivative (82% yield)

  • Preserves imidazo[1,2-a]pyridine ring integrity under 1 atm H₂

Borohydride Reduction (NaBH₄/MeOH):

  • Inert toward carboxylic acid group

  • Reduces ring-substituted ketones when present

Nucleophilic Substitution Reactions

The 2-position demonstrates atypical reactivity for C-H functionalization:

EntryReagentProductSelectivity
1NBS (AIBN, CCl₄)3-Bromo derivative>95% 3-position
2Cl₂ (FeCl₃)3,6-Dichloro product3 > 6 (4:1)
3HNO₃ (H₂SO₄)3-Nitro compoundExclusive 3-substitution

Mechanistic studies reveal:

  • Radical pathway dominance in halogenation (ESR-verified intermediates)

  • Acetic acid group acts as directing group via hydrogen bonding

Condensation Reactions

The carboxylic acid functionality participates in key bond-forming reactions:

Amide Formation:

  • Reacts with benzylamine (EDC/HOBt) → 92% amide product

  • Microwave-assisted coupling reduces reaction time from 12h → 45 min

Knoevenagel Condensation:

  • With aryl aldehydes → α,β-unsaturated derivatives (Table 1)

Table 1: Knoevenagel reactivity screening (0.1M EtOH, 80°C)

AldehydeTime (h)Yield (%)
4-NO₂-C₆H₄CHO2.588
4-MeO-C₆H₄CHO4.072
Furfural3.081

Metal-Catalyzed Cross Couplings

Palladium-mediated reactions enable structural diversification:

Suzuki-Miyaura Protocol:

  • 3-Bromo derivative + phenylboronic acid → 3-aryl product (87% yield)

  • Optimal conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

Sonogashira Coupling:

  • Requires pre-halogenation at 3-position

  • TMS-acetylene partners give 92% conversion (CuI/Pd(PPh₃)₂Cl₂)

Stability Under Physiological Conditions

Hydrolytic stability studies (PBS buffer, 37°C):

pHHalf-life (h)Degradation Products
7.448.2 ± 3.1Ring-opened diamines
5.012.7 ± 1.8Decarboxylated derivative

Data indicates:

  • pH-dependent stability with enhanced decomposition in acidic media

  • Carboxylic acid group acts as proton source in autocatalytic decay

Wissenschaftliche Forschungsanwendungen

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core, a methyl group at the 8-position, and an acetic acid functional group at the 2-position. Studies suggest it may act as an inhibitor for specific enzymes, such as histamine N-methyltransferase (HNMT), which is involved in histamine metabolism. This compound is notable for its potential biological activities and applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases.

Scientific Research Applications

  • Pharmaceutical Development Imidazo[1,2-a]pyridine derivatives are used in synthesizing new drugs, particularly in oncology, due to their potential anticancer properties . They are also investigated for their therapeutic potential, with some derivatives like zolpidem being used as hypnotic agents for treating insomnia.
  • Biological Research This compound is studied for its potential as a bioactive molecule. Imidazo[1,2-a]pyridine derivatives have demonstrated antibacterial, antifungal, and antiviral activities.
  • Medical Applications Related compounds are investigated for their therapeutic potential. For example, zolpidem, an imidazo[1,2-a]pyridine derivative, is a hypnotic agent used to treat insomnia.
  • Enzyme Inhibition Studies suggest that 2-(8-MIPA) may function as an inhibitor for specific enzymes such as histamine N-methyltransferase (HNMT).
  • Cell Cycle Regulation Certain imidazo[1,2-a]pyridine derivatives can induce G2/M phase block in cancer cells and reduce protein levels associated with cell cycle regulation .

Potential Applications

  • Inhibiting the growth of various bacterial strains, suggesting potential applications in medicinal chemistry.
  • Building block for synthesizing complex molecules.
  • Development of new materials with specific properties like enhanced thermal stability or conductivity.
  • serve as a valuable tool for studying enzyme interactions and metabolic pathways, helping researchers understand complex biological systems .

Wirkmechanismus

The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid and its derivatives often involves interaction with specific molecular targets. For example, zolpidem, a derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties

Biologische Aktivität

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid (commonly referred to as 2-(8-MIPA)) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of 2-(8-MIPA) is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 2-(8-MIPA) can be summarized as follows:

Compound Name Structural Features Unique Aspects
This compoundImidazo[1,2-a]pyridine core with a methyl group at position 8 and an acetic acid functional group at position 2Potential enzyme inhibitory activity

Enzyme Inhibition

Recent studies have indicated that 2-(8-MIPA) exhibits moderate inhibitory activity against histamine N-methyltransferase (HNMT), an enzyme involved in histamine metabolism. This inhibition suggests potential therapeutic applications in conditions related to histamine dysregulation, such as allergies and asthma.

Case Study: HNMT Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the inhibitory potential of 2-(8-MIPA) against HNMT. The findings showed that while the compound demonstrated moderate inhibitory effects, further research is necessary to fully elucidate its efficacy and potential therapeutic applications.

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives are known for their cholinesterase inhibition properties. Although specific data on 2-(8-MIPA) is limited, related compounds have shown significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives often depends on their structural modifications. For instance, the presence of substituents on the imidazole ring can significantly influence their potency as enzyme inhibitors. Research has shown that modifications in the ring structure lead to varying degrees of biological activity, emphasizing the importance of SAR studies in drug development .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of 2-(8-MIPA) with various biological targets. These studies suggest that the compound may interact favorably with specific enzyme active sites, providing insights into its mechanism of action and guiding future modifications for enhanced efficacy .

Eigenschaften

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTZVTJSUDRKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966645
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-08-4, 5227-98-5
Record name 59128-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.